molecular formula C20H25NO6 B11481896 N-(3,4-diethoxyphenyl)-2,3,4-trimethoxybenzamide

N-(3,4-diethoxyphenyl)-2,3,4-trimethoxybenzamide

Cat. No.: B11481896
M. Wt: 375.4 g/mol
InChI Key: ZJCQCDQGEKPIDL-UHFFFAOYSA-N
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Description

N-(3,4-diethoxyphenyl)-2,3,4-trimethoxybenzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diethoxyphenyl)-2,3,4-trimethoxybenzamide typically involves the reaction of 3,4-diethoxyaniline with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diethoxyphenyl)-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-diethoxyphenyl)-2,3,4-trimethoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-diethoxyphenyl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    Mescaline: A naturally occurring psychedelic compound with methoxy groups at the 3, 4, and 5 positions.

    Diethofencarb: A carbamate pesticide with similar structural features .

Uniqueness

N-(3,4-diethoxyphenyl)-2,3,4-trimethoxybenzamide is unique due to its specific combination of methoxy and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3,4-diethoxyphenyl)-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C20H25NO6/c1-6-26-15-10-8-13(12-17(15)27-7-2)21-20(22)14-9-11-16(23-3)19(25-5)18(14)24-4/h8-12H,6-7H2,1-5H3,(H,21,22)

InChI Key

ZJCQCDQGEKPIDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC)OCC

Origin of Product

United States

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